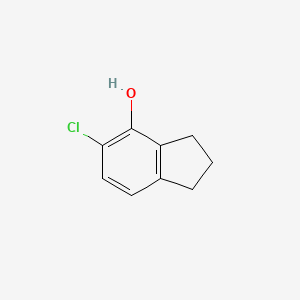

5-chloro-2,3-dihydro-1H-inden-4-ol

Description

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

5-chloro-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C9H9ClO/c10-8-5-4-6-2-1-3-7(6)9(8)11/h4-5,11H,1-3H2 |

InChI Key |

DZIXCCOAPHFUNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2,3-dihydro-1H-inden-4-ol is increasingly recognized as a valuable building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their anti-inflammatory and anti-cancer properties. For instance, researchers have synthesized compounds based on this structure that target neurological disorders, showing promise in drug development aimed at treating conditions such as depression and anxiety disorders .

Case Study: Neuropharmacological Applications

A study demonstrated that derivatives of this compound exhibit significant activity against various receptors involved in neurotransmission. These findings suggest potential therapeutic roles in managing mental health disorders .

Biological Research

In biological research, this compound is utilized to investigate the mechanisms of neurotransmitter action. Its derivatives have been essential in understanding brain function and the development of new treatment strategies for mental health conditions.

Research Findings

A series of studies have shown that compounds related to this compound can modulate neurotransmitter systems effectively. This modulation is crucial for developing drugs that can alleviate symptoms associated with various psychiatric disorders .

In agricultural chemistry, this compound is being explored for developing new agrochemicals. Research indicates its potential as a precursor for effective pesticides and herbicides that are environmentally friendly.

Case Study: Agrochemical Development

Research has shown that derivatives of this compound can enhance the efficacy of existing pesticides while reducing environmental impact. This aligns with the growing demand for sustainable agricultural practices .

Material Science

The compound is also being investigated for its potential use in creating novel materials such as polymers or coatings with specific properties like durability and resistance to environmental factors.

Research Insights

Studies have indicated that incorporating this compound into material formulations can improve mechanical properties and thermal stability, making it suitable for advanced applications in material science .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Chloro-2,3-dihydro-1H-inden-4-ol

- Molecular Formula : C₉H₉ClO

- Molecular Weight : 168.62 g/mol

- CAS Registry Number : 33781-38-3

- Key Properties: Hydrogen bond donor/acceptors = 1/1, XLogP3 = 2.1, topological polar surface area = 20.2 Ų .

Synthesis : Prepared via hydrolysis and resolution of a racemic mixture using sodium hydroxide in TI-IF solvent, yielding (S)- and (R)-enantiomers with 94.8% efficiency .

Applications : Used in pharmaceutical intermediates and agrochemicals (e.g., spermicidal agents in Lanesta® when substituted at the 7-position) .

Comparison with Structural Analogs

Substituted Dihydroindenols: Substituent and Position Effects

The following table compares this compound with analogs differing in substituent type, position, or stereochemistry:

Key Observations

Substituent Effects :

- Chlorine vs. Methyl : Chlorine increases molecular weight and lipophilicity (XLogP3 = 2.1 vs. ~1.5 for methyl analog) .

- Hydroxyl Position : The 4-OH isomer (target compound) exhibits different polarity and hydrogen-bonding capacity compared to 1-OH derivatives (e.g., 5-fluoro-1-ol), influencing solubility and biological activity .

Stereochemical Considerations :

- Enantiomers of 1-OH derivatives (e.g., (R)-5-chloro-1-ol) are separable via chiral HPLC, whereas the 4-OH position’s stereochemistry is less studied .

Synthetic Routes :

- The target compound is synthesized via hydrolysis and resolution , whereas 5-methyl-4-ol is obtained through Friedel-Crafts acylation or similar methods .

Applications: Chloro-substituted dihydroindenols (e.g., target compound) are prioritized in agrochemicals and pharmaceuticals due to enhanced bioactivity compared to methyl or fluoro analogs .

Research Findings and Data

Physicochemical Properties

- 5-Methyl-4-ol : Higher thermal stability (m.p. 100°C) due to reduced electronegativity of CH₃ vs. Cl .

Preparation Methods

Stepwise Procedure and Optimization

-

Synthesis of 6-Chloro-7-Hydroxy-1H-Inden-1-One :

A mixture of 6-chloro-7-hydroxy-1H-inden-1-one (3.2 g, 17.5 mmol) is heated with zinc amalgam (prepared from 26.88 g zinc wool) in concentrated hydrochloric acid (67.2 mL) and water (16.8 mL) at 120°C for 16 hours. The zinc amalgam facilitates the reduction of the ketone group while preserving the hydroxyl and chlorine substituents. -

Workup and Purification :

The reaction mixture is cooled, decanted, and extracted with ethyl acetate and dichloromethane. After solvent evaporation, acid/base purification yields 2.08 g (70%) of this compound as a white solid.

Table 1: Key Parameters for Zinc Amalgam Reduction

| Parameter | Value |

|---|---|

| Starting Material | 6-Chloro-7-hydroxy-1H-inden-1-one |

| Reagents | Zn/Hg amalgam, HCl (conc.) |

| Temperature | 120°C |

| Reaction Time | 16 hours |

| Yield | 70% |

| Purity (HPLC) | >95% |

This method’s efficiency stems from the simultaneous reduction and rearrangement, likely involving a keto-enol tautomerization that positions the hydroxyl group at the 4-position.

| Parameter | Value |

|---|---|

| Enzyme | Burkholderia cepacia lipase |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Temperature | 35°C |

| Conversion | 50% |

| Enantiomeric Excess (ee) | >90% |

This method complements synthetic routes by providing optical purity, though it requires prior synthesis of the racemic alcohol.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Purity | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Moderate | >90% | Moderate | None |

| Zinc Amalgam Reduction | 70% | >95% | High | None |

| Enzymatic Resolution | 45–50% | >90% ee | Low | High |

The zinc amalgam reduction offers the best balance of yield and scalability for industrial applications, while enzymatic resolution meets the demand for chiral purity in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2,3-dihydro-1H-inden-4-ol, and how do reaction conditions influence yield?

- Methodology : A common approach involves halogenation of 2,3-dihydro-1H-inden-4-ol using chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or acetonitrile) and catalytic acids (e.g., H₂SO₄) can optimize regioselectivity at the 5-position. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

- Key Data :

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C5, hydroxyl at C4). Expected shifts: ~δ 4.5 ppm (OH), δ 6.8–7.2 ppm (aromatic protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. Use high-resolution data (>1.0 Å) to minimize thermal motion artifacts .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight and fragmentation patterns.

Q. How should this compound be stored to ensure stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at room temperature. Avoid prolonged exposure to light or moisture, which may induce hydrolysis or oxidation. Periodic purity checks via TLC or HPLC are advised .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

- Methodology : Computational studies (DFT or MD simulations) can model electronic effects. The hydroxyl group at C4 directs electrophilic chlorination to the para position (C5) via resonance stabilization. Compare with analogs (e.g., 7-chloro isomer) to validate electronic vs. steric dominance .

- Experimental Validation : Use kinetic isotope effects or Hammett plots to quantify substituent influence .

Q. How can this compound serve as a precursor for bioactive derivatives?

- Methodology :

- Etherification : Williamson synthesis with alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃/DMF) modifies the C4 hydroxyl group .

- Oxidation : Catalytic oxidation (e.g., PCC) converts the hydroxyl to a ketone, enabling further functionalization .

- Biological Screening : Test derivatives for antimicrobial activity using MIC assays against S. aureus or E. coli .

Q. What strategies resolve contradictions in crystallographic data for halogenated indenols?

- Methodology :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Validate with R-factor convergence (<5% difference) .

- Disorder Modeling : Apply PART instructions in SHELX to account for chlorine positional disorder. Cross-validate with Hirshfeld surface analysis .

Data Contradictions and Caveats

- CAS Number Discrepancies : The compound is listed under CAS 33781-38-3 and 145-94-8 , likely due to isomer misassignment (5-chloro vs. 7-chloro). Always verify identifiers with spectral data.

- Synthetic Yields : Reported yields vary (50–85%) depending on chlorinating agents. Optimize via DOE (Design of Experiments) to account for solvent polarity and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.